molecular formula C14H20Cl2N2 B2680984 1-But-3-ynyl-4-phenylpiperazine;dihydrochloride CAS No. 2418643-13-5

1-But-3-ynyl-4-phenylpiperazine;dihydrochloride

Cat. No. B2680984
CAS RN: 2418643-13-5
M. Wt: 287.23
InChI Key: CLLSIJVPHNTUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2418643-13-5 . It has a molecular weight of 287.23 . The IUPAC name for this compound is 1-(but-3-yn-1-yl)-4-phenylpiperazine dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-But-3-ynyl-4-phenylpiperazine, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction, in the presence of DBU, leads to protected piperazines in 81–91% yields . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Molecular Structure Analysis

The Inchi Code for 1-But-3-ynyl-4-phenylpiperazine dihydrochloride is 1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H .


Physical And Chemical Properties Analysis

1-But-3-ynyl-4-phenylpiperazine dihydrochloride is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Neuropharmacology

1-But-3-ynyl-4-phenylpiperazine;dihydrochloride is often used in neuropharmacology to study its effects on neurotransmitter systems. Its structure allows it to interact with various neurotransmitter receptors, making it a valuable tool for understanding the mechanisms of neurological disorders and potential therapeutic targets .

Psychotropic Drug Development

This compound is also significant in the development of psychotropic drugs. Researchers use it to investigate new treatments for mental health conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter activity is crucial for developing drugs that can effectively manage these conditions .

Cancer Research

In oncology, 1-But-3-ynyl-4-phenylpiperazine;dihydrochloride is explored for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for developing new cancer therapies. Researchers focus on its mechanisms of action and efficacy in preclinical models.

Molecular Biology

The compound is used in molecular biology to study cell signaling pathways. Its interactions with cellular receptors and enzymes help elucidate the complex networks that regulate cell function and behavior. This research is fundamental for understanding diseases at the molecular level and developing targeted treatments .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-but-3-ynyl-4-phenylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClH/c1-2-3-9-15-10-12-16(13-11-15)14-7-5-4-6-8-14;;/h1,4-8H,3,9-13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLSIJVPHNTUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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